

furo[3,4-b]pyridin-5(7H)-one CAS number 5657-51-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **furo[3,4-b]pyridin-5(7H)-one**

Cat. No.: **B1300356**

[Get Quote](#)

An In-Depth Technical Guide to **Furo[3,4-b]pyridin-5(7H)-one** (CAS: 5657-51-2): Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of **furo[3,4-b]pyridin-5(7H)-one** (CAS: 5657-51-2), a heterocyclic compound of significant interest in medicinal chemistry. As a 4-aza analogue of phthalide, this scaffold presents a unique electronic and structural profile for molecular design.^[1] This document details the compound's fundamental physicochemical properties, outlines a robust and efficient one-pot synthetic methodology, and explores its latent therapeutic potential by drawing parallels with structurally related bioactive molecules. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutic agents.

Introduction to the Furo[3,4-b]pyridine Scaffold

The fusion of pyridine and furan ring systems creates a diverse family of heterocyclic scaffolds known as furopyridines. These structures are of considerable interest in pharmaceutical development due to their presence in various biologically active compounds. **Furo[3,4-b]pyridin-5(7H)-one**, in particular, represents a class of fused lactones that are isosteric analogues of phthalides (isobenzofuranones), where a carbon atom is replaced by a nitrogen atom in the six-membered ring.^[1] This substitution significantly alters the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, offering a compelling starting point for drug discovery programs.

Chemical Identity and Structure

Furo[3,4-b]pyridin-5(7H)-one is structurally defined by a furanone ring fused to a pyridine ring across the 3 and 4 positions. Its systematic IUPAC name is 7H-furo[3,4-b]pyridin-5-one.^[2] The core structure is planar and possesses both a hydrogen bond acceptor (the pyridine nitrogen) and a lactone functional group susceptible to nucleophilic attack.

Key Features

Lactone Ring

Pyridine Ring

4-Aza Analogue

Furo[3,4-b]pyridin-5(7H)-one

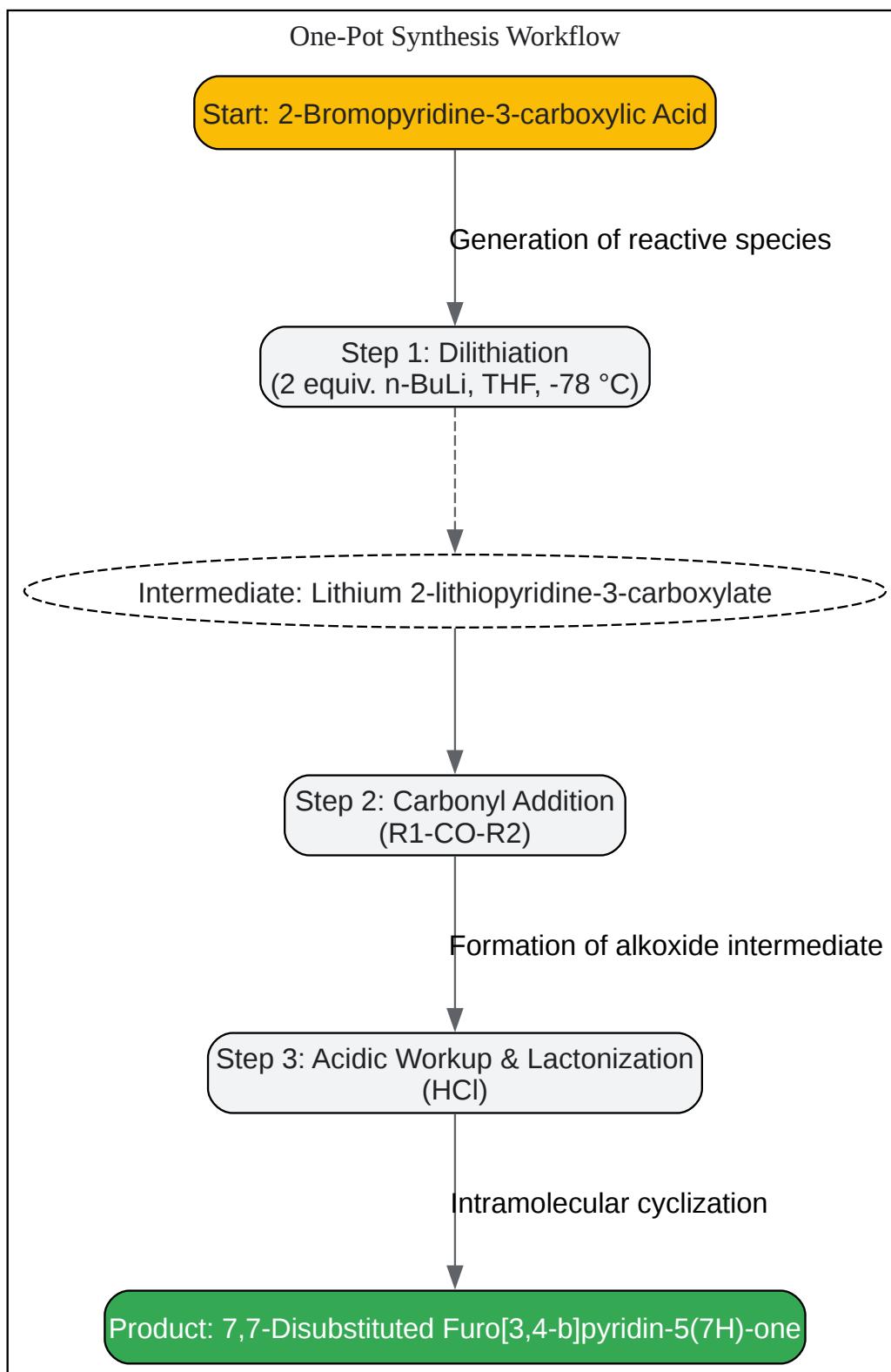
[Click to download full resolution via product page](#)

Caption: Chemical structure and key features of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties for **furo[3,4-b]pyridin-5(7H)-one** is presented below. This data is essential for planning chemical reactions, formulation studies, and interpreting biological assay results.

Property	Value	Reference
CAS Number	5657-51-2	[2] [3]
Molecular Formula	C ₇ H ₅ NO ₂	[2] [3]
Molecular Weight	135.12 g/mol	[2]
Synonyms	4-AZAPHTHALIDE, 7H-furo[3,4-b]pyridin-5-one	[2]
Boiling Point	330.9 °C at 760 mmHg	[2]
Density	1.36 g/cm ³	[2]
Monoisotopic Mass	135.03203 Da	[4]


A Validated One-Pot Synthetic Strategy

The synthesis of **furo[3,4-b]pyridin-5(7H)-ones** has been efficiently achieved through a novel and general one-pot method.[\[1\]](#)[\[5\]](#) This approach offers significant advantages in terms of operational simplicity, reduced purification steps, and the ability to generate a diverse library of 7-substituted derivatives from readily available starting materials.

Rationale and Mechanistic Overview

The core of this synthetic strategy involves the generation of a highly reactive dilithium intermediate, lithium 2-lithiopyridine-3-carboxylate, from 2-bromopyridine-3-carboxylic acid.[\[1\]](#) This intermediate is then trapped *in situ* by a carbonyl compound (an aldehyde or ketone), followed by an acid-catalyzed intramolecular cyclization (lactonization) to yield the final product.

The choice of two molar equivalents of a strong base like butyllithium (BuLi) is critical. The first equivalent deprotonates the carboxylic acid, while the second performs a lithium-halogen exchange at the 2-position of the pyridine ring. The reaction is conducted at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the thermally sensitive organolithium intermediate. The final cyclization is promoted by acidic workup, which protonates the intermediate alkoxide, facilitating its attack on the carboxylate to form the stable five-membered lactone ring.

[Click to download full resolution via product page](#)

Caption: Workflow for the one-pot synthesis of **furo[3,4-b]pyridin-5(7H)-one** derivatives.

Detailed Experimental Protocol

The following protocol is adapted from the established literature method for synthesizing 7,7-disubstituted **furo[3,4-b]pyridin-5(7H)-ones**.^[1]

Reagents and Equipment:

- 2-Bromopyridine-3-carboxylic acid
- n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
- Anhydrous tetrahydrofuran (THF)
- Selected carbonyl compound (e.g., acetone, cyclohexanone)
- Hydrochloric acid (e.g., 1 M HCl)
- Standard glassware for anhydrous reactions (oven-dried, under Nitrogen/Argon atmosphere)
- Magnetic stirrer and low-temperature cooling bath (e.g., acetone/dry ice)

Procedure:

- Reaction Setup: To a stirred solution of 2-bromopyridine-3-carboxylic acid (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere, cool the mixture to -78 °C.
- Dilithiation: Slowly add n-butyllithium (2.0 mmol, 2.0 equivalents) dropwise via syringe. Maintain the temperature at -78 °C. Stir the resulting mixture for 5-10 minutes. The formation of the dilithium intermediate is rapid.^[1]
- Carbonyl Addition: Add the desired carbonyl compound (1.2 mmol, 1.2 equivalents) to the reaction mixture. Continue stirring at -78 °C for 1 hour.
- Quenching and Lactonization: Quench the reaction by adding 1 M HCl until the mixture is acidic.
- Work-up and Isolation: Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic

layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

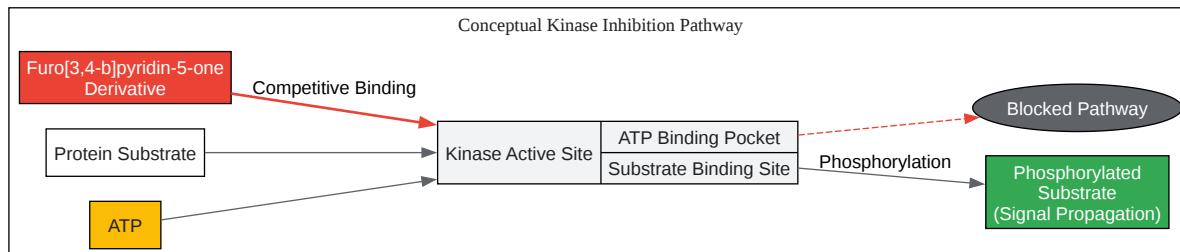
- Purification: Purify the crude product by column chromatography on silica gel to afford the pure **furo[3,4-b]pyridin-5(7H)-one** derivative.

Synthetic Scope and Limitations

This synthetic route is versatile, accommodating a range of aldehydes and ketones to produce variously substituted furopyrnidinones.^[1] However, the reaction yield is sensitive to steric hindrance around the carbonyl group.

Carbonyl Compound	Product	Yield (%)
Acetone	7,7-Dimethylfuro[3,4-b]pyridin-5(7H)-one	~75%
Cyclohexanone	Spiro[cyclohexane-1,7'-furo[3,4-b]pyridin]-5'(7'H)-one	~80%
2-Methylpropanal	7-Isopropylfuro[3,4-b]pyridin-5(7H)-one	Lower Yield
tert-Butyl methyl ketone	7-tert-Butyl-7-methylfuro[3,4-b]pyridin-5(7H)-one	Considerably Lower

Yields are approximate and based on reported findings, which demonstrate a trend where sterically bulky ketones result in lower product yields, likely due to impeded nucleophilic attack by the lithiated pyridine intermediate.


[1]

Potential Biological Activity and Therapeutic Applications

While **furo[3,4-b]pyridin-5(7H)-one** itself is not extensively profiled, its core structure and the broader class of fuopyridines are recognized as "privileged scaffolds" in medicinal chemistry. Analysis of related structures provides compelling hypotheses for its potential biological activities.

Potential as Kinase Inhibitors

The closely related furo[3,2-b]pyridine scaffold has been identified as a novel core for potent and highly selective inhibitors of cdc-like kinases (CLKs).^[6] CLKs are involved in the regulation of pre-mRNA splicing, a fundamental process often dysregulated in cancer. An inhibitor based on the **furo[3,4-b]pyridin-5(7H)-one** scaffold could hypothetically bind to the ATP-binding pocket of a target kinase, preventing phosphorylation and downstream signaling. The nitrogen atom of the pyridine ring can act as a crucial hydrogen bond acceptor, a common interaction motif in kinase inhibitors.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Euro[3,4-b]pyridin-5(7H)-one | 5657-51-2 [sigmaaldrich.com]
- 4. PubChemLite - Euro[3,4-b]pyridin-5(7h)-one (C7H5NO2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Euro[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [furo[3,4-b]pyridin-5(7H)-one CAS number 5657-51-2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300356#furo-3-4-b-pyridin-5-7h-one-cas-number-5657-51-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com